N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-(pyridin-3-yl)acetamide
Description
Properties
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-2-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-22-12-15(11-21-22)16-7-14(4-6-19-16)10-20-17(23)8-13-3-2-5-18-9-13/h2-7,9,11-12H,8,10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNNVQNJMGXZLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-(pyridin-3-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole and pyridine intermediates, followed by their coupling through a series of condensation and substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the intermediates are synthesized and then combined under optimized conditions. The process may include purification steps such as crystallization, distillation, or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted acetamide derivatives.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-(pyridin-3-yl)acetamide involves several steps, which include the formation of the pyrazole and pyridine rings. The compound can be synthesized through a multi-step reaction involving the appropriate precursors and catalysts. The characterization of the compound is typically performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit specific kinases involved in cancer progression, such as MET kinase, which is crucial for tumor growth and metastasis . The ability to target such pathways makes this compound a candidate for further development in cancer therapeutics.
Antimicrobial Properties
The antimicrobial potential of this compound has also been explored. Similar pyrazole derivatives have demonstrated moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . This suggests that this compound could be developed into an effective antimicrobial agent.
Anti-inflammatory Effects
Compounds with similar structures have been evaluated for their anti-inflammatory properties. Research indicates that certain pyrazole derivatives can reduce inflammation through the inhibition of cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes . This opens avenues for using this compound in treating inflammatory diseases.
Case Study: Anticancer Screening
A study focused on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives showed promising results in anticancer assays. The synthesized compounds were tested against various cancer cell lines, demonstrating selective cytotoxicity . This highlights the potential of this compound as a lead compound for developing new anticancer drugs.
Case Study: Antimicrobial Evaluation
Another research effort evaluated the antimicrobial efficacy of similar compounds against common pathogens. The results indicated that certain derivatives exhibited lower minimum inhibitory concentrations (MICs) compared to standard antibiotics, suggesting a potential role in treating resistant bacterial infections .
Mechanism of Action
The mechanism of action of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridine and Pyrazole Derivatives
(a) 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (2e)
- Structure : Replaces the pyrazole with a triazole ring and introduces a pyrimidine-pyridine hybrid.
- Synthesis : Prepared under microwave conditions (70°C, 30 min) with a 30% yield .
- Physicochemical Properties : Melting point 165–167°C; IR confirms N-H (3295 cm⁻¹) and C=O (1664 cm⁻¹) stretches .
- Comparison : The triazole-pyrimidine core may enhance π-π stacking but reduces synthetic yield compared to pyrazole analogs.
(b) N-(4-Fluorobenzyl)-2-(5-(1-methyl-1H-pyrazol-4-yl)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)-N-((S)-quinuclidin-3-yl)acetamide (B3)
- Structure: Integrates a spirocyclic oxazolidinone and quinuclidine, retaining the 1-methylpyrazole group.
(c) N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methyl)-2-(quinolin-8-yl)ethanamine (ZINC97159977)
- Structure: Replaces the acetamide with an ethanamine linker and substitutes quinoline for pyridine.
Pyridin-3-yl vs. Pyridin-4-yl Substitution in Acetamides
(a) 2-(2-Bromophenoxy)-N-(pyridin-3-yl)acetamide (VU0453659, 6)
- Structure: Features a pyridin-3-yl acetamide with a bromophenoxy group.
- Physicochemical Data : LCMS m/z = 307.1 [M+H]⁺; RT = 0.511 min .
- Comparison : Pyridin-3-yl substitution may favor interactions with aromatic residues in enzyme active sites compared to pyridin-4-yl isomers.
(b) (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide
- Structure : Pyridin-4-yl acetamide linked to an isoxazole-indole hybrid.
- Comparison : Positional isomerism (pyridin-3-yl vs. pyridin-4-yl) could influence binding orientation and potency, as seen in kinase inhibitors .
Biological Activity
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-(pyridin-3-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. The structural features of this compound, including the pyrazole and pyridine moieties, suggest a variety of interactions with biological targets, which may lead to therapeutic applications.
Chemical Structure
The compound is characterized by the following structure:
Biological Activity Overview
Recent studies have highlighted the biological activities associated with similar pyrazole derivatives, suggesting that this compound may exhibit:
1. Anticancer Activity
- Pyrazole derivatives have shown promising results against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the micromolar range against MCF7 (breast cancer), A549 (lung cancer), and other cell lines .
2. Anti-inflammatory Effects
- Pyrazole compounds are often evaluated for their anti-inflammatory properties. Research indicates that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
3. Antioxidant Properties
- Some studies have reported antioxidant activities for pyrazole derivatives, suggesting that they may protect cells from oxidative stress .
Anticancer Studies
A review of various pyrazole derivatives revealed that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 | 0.01 | |
| Compound B | NCI-H460 | 0.03 | |
| Compound C | A549 | 26 | |
| Compound D | HepG2 | 3.25 |
These findings indicate a strong potential for the development of this compound as an anticancer agent.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been extensively studied. For example, compounds have shown significant inhibition of COX enzymes, with some demonstrating IC50 values as low as 0.07 µM . This suggests that this compound could also exhibit similar effects.
Antioxidant Activity
Research into antioxidant activities has indicated that certain pyrazole derivatives can effectively scavenge free radicals, providing protective effects against oxidative damage. For instance, one study reported a compound achieving 96.64% antioxidant activity at optimal concentrations .
Case Studies
Case Study 1: Anticancer Efficacy
In a study assessing the efficacy of various pyrazole derivatives on MCF7 and A549 cell lines, it was found that modifications to the pyrazole ring significantly affected cytotoxicity. Compounds with electron-donating groups showed enhanced activity, suggesting that structural optimization could lead to more potent anticancer agents.
Case Study 2: Inhibition of Inflammatory Pathways
A series of experiments demonstrated that specific pyrazole derivatives inhibited pro-inflammatory cytokine production in vitro. These findings support the hypothesis that this compound may also modulate inflammatory pathways effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
